3-{[(Tert-butoxy)carbonyl](2-methoxyethyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound with the molecular formula C11H21NO5. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-methoxyethyl substituent. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Properties
IUPAC Name |
3-[2-methoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12(7-8-16-4)6-5-9(13)14/h5-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAHBHILCFIAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-methoxyethylamine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Alkylation: The Boc-protected amine is then reacted with an appropriate alkylating agent, such as 3-bromopropanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Amidation: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are employed.
Major Products Formed
Hydrolysis: 2-methoxyethylamine and propanoic acid.
Esterification: Esters of 3-{(tert-butoxy)carbonylamino}propanoic acid.
Amidation: Amides of 3-{(tert-butoxy)carbonylamino}propanoic acid.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid depends on its specific application. In peptide synthesis, for example, the Boc protecting group prevents unwanted reactions at the amino group, allowing for selective modifications. The compound’s molecular targets and pathways vary based on its use in different chemical reactions and biological systems.
Comparison with Similar Compounds
Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}propanoic acid: Lacks the 2-methoxyethyl substituent.
3-{(Tert-butoxy)carbonylamino}propanoic acid: Contains a 2-hydroxyethyl group instead of a 2-methoxyethyl group.
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to the presence of both the Boc protecting group and the 2-methoxyethyl substituent. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications.
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, often abbreviated as Boc-2-MEA-PA, is an amino acid derivative characterized by its tert-butoxycarbonyl (Boc) protective group and a methoxyethyl side chain. This compound has garnered attention in the fields of synthetic organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities.
- Molecular Formula : CHNO
- Molecular Weight : 247.28 g/mol
- CAS Number : 1049155-75-0
The compound's structure includes a propanoic acid backbone, which is crucial for its biological interactions. The Boc group provides stability during synthesis and can be removed under mild acidic conditions, allowing for further functionalization.
Research indicates that 3-{(Tert-butoxy)carbonylamino}propanoic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its ability to mimic natural amino acids allows it to participate in peptide synthesis and potentially modulate biological processes.
Binding Affinity Studies
Studies have shown that this compound exhibits significant binding affinity to certain enzymes, suggesting its potential as a lead compound in drug development. For instance, interaction studies reveal that Boc-2-MEA-PA can inhibit specific proteases, which are critical in various physiological processes.
Case Studies
- Peptide Synthesis : In a study focused on the synthesis of bioactive peptides, Boc-2-MEA-PA was utilized as a building block. The incorporation of this compound allowed for the formation of peptides with enhanced stability and bioavailability.
- Enzyme Inhibition : A research article reported that Boc-2-MEA-PA acts as an inhibitor of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. The inhibition was quantified using enzyme activity assays, demonstrating a dose-dependent response.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels in neuronal cultures, indicating its potential application in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 3-Aminoisobutyric Acid | CHNO | Neuroprotective effects | Simpler structure than Boc-2-MEA-PA |
| N-Boc-3-Methylamino Propanoic Acid | CHNO | Used in similar peptide synthesis | Contains a methyl group instead |
| (R)-2-(tert-Butoxycarbonylamino)-3-methoxypropanoic acid | CHNO | Potentially similar activity | Structural analog with different side chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
